1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a dihydroimidazole moiety
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-3-1-2-12(8-14)10-25-18-20-6-7-21(18)17(22)13-4-5-15-16(9-13)24-11-23-15/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMZCGRCIPCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the introduction of the fluorophenyl group and the dihydroimidazole moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
1,3-Benzodioxol-5-yl-2-methylpropanoic acid: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.
3-(1,3-Benzodioxol-5-yl)-2-oxiranyl(3,4-dimethoxyphenyl)methanone:
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety, an imidazole ring, and a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 344.37 g/mol. The presence of diverse functional groups contributes to its biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The effectiveness was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of the compound.
| Cell Line | IC50 (μM) | Comparison with Standard Drugs |
|---|---|---|
| HCT-116 (Colon) | 10.21 | Comparable to doxorubicin |
| HepG2 (Liver) | 7.82 | Comparable to sorafenib |
| MCF-7 (Breast) | 9.45 | Comparable to sunitinib |
These results indicate that the compound's cytotoxic effects are potent and comparable to established chemotherapeutic agents.
The mechanism through which this compound exerts its cytotoxic effects involves several key processes:
-
Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to an increase in early and late apoptotic cell populations in HepG2 cells. The expression levels of apoptotic proteins such as caspase-3 and Bax were significantly elevated, while levels of the anti-apoptotic protein Bcl-2 were reduced.
- Caspase-3 Levels : Increased approximately 3.9-fold.
- Bax Levels : Increased approximately 7.22-fold.
- Bcl-2 Levels : Decreased approximately 7.5-fold.
- Cell Cycle Arrest : The compound induced a distinct G1 phase arrest in HepG2 cells, suggesting that it disrupts normal cell cycle progression, which is crucial for cancer cell proliferation.
Case Studies
A study published in MDPI assessed a series of compounds related to the benzodioxole structure and their anticancer properties. Among these compounds, those with similar structural features to our target compound demonstrated significant antitumor activity across various cancer types, reinforcing the potential of benzodioxole derivatives in cancer therapy .
Q & A
Q. What are the key synthetic routes for preparing 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Methodological Answer: The synthesis involves multi-component condensation reactions, often starting with functionalized benzodioxole and imidazole precursors. Key steps include:
- Thioether formation : Reacting a 3-fluorobenzyl mercaptan derivative with a pre-functionalized imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Carbonyl coupling : Using coupling agents like EDCI/HOBt to attach the 1,3-benzodioxole-5-carbonyl moiety to the imidazole core .
- Purification : Column chromatography with gradients of chloroform/ethyl acetate/hexane (e.g., 2:3:3) to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. What structural features influence the compound’s reactivity?
Methodological Answer:
- Electron-deficient imidazole core : Enhances nucleophilic attack at the sulfur atom .
- Benzodioxole moiety : Stabilizes the carbonyl group via resonance, affecting hydrolysis susceptibility .
- 3-Fluorophenyl group : Introduces steric hindrance and electronic effects (σ-para directing) in substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents (e.g., TBAB) improve thioether coupling efficiency .
- In-situ monitoring : Use TLC (silica gel, UV detection) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the benzylsulfanyl group) by acquiring spectra at 298 K vs. 323 K .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., dihydroimidazole protons) through correlation maps .
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related imidazole derivatives .
Q. What computational approaches predict the compound’s binding affinity in biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cytochrome P450) using crystal structures from the PDB. The fluorophenyl group shows π-π stacking with aromatic residues, while the sulfanyl moiety participates in hydrophobic contacts .
- DFT calculations : Predicts charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess redox activity .
- MD simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
